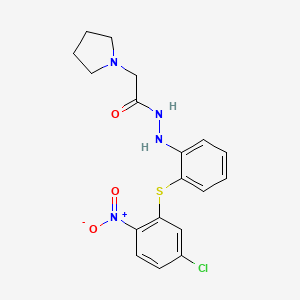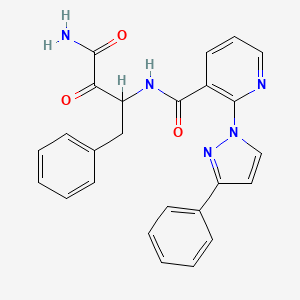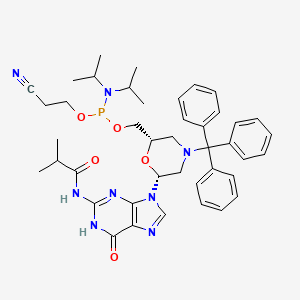
N-Trityl-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is a synthetic molecule used extensively in the synthesis of oligonucleotides. This compound is a phosphoramidite monomer, which plays a crucial role in the field of DNA/RNA synthesis . Its molecular formula is C42H51N8O5P, and it has a molecular weight of 778.88 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is synthesized through a series of chemical reactions involving the protection and activation of functional groupsThe final step involves the attachment of the phosphoramidite group .
Industrial Production Methods
In industrial settings, the production of N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite involves large-scale chemical synthesis using automated synthesizers. These machines ensure precise control over reaction conditions, such as temperature, pH, and reagent concentrations, to achieve high yields and purity .
化学反应分析
Types of Reactions
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate or phosphorodithioate derivatives.
Reduction: Reduction reactions can convert the phosphoramidite group to a phosphite or phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoramidite group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine or sulfur, reducing agents such as sodium borohydride, and nucleophiles like alcohols or amines. The reactions are typically carried out under controlled conditions, such as inert atmosphere and specific temperature ranges .
Major Products Formed
The major products formed from these reactions include modified oligonucleotides with tailored properties, such as increased stability or enhanced binding affinity .
科学研究应用
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified nucleotides and oligonucleotides for various chemical studies.
Biology: Employed in the development of antisense oligonucleotides and siRNA for gene silencing and regulation.
Medicine: Utilized in the design of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.
Industry: Applied in the production of diagnostic probes and biosensors for detecting specific nucleic acid sequences
作用机制
The mechanism of action of N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite involves its incorporation into oligonucleotides during chemical synthesis. The phosphoramidite group facilitates the formation of phosphodiester bonds between nucleotides, enabling the construction of DNA/RNA strands. The morpholino group enhances the stability and binding affinity of the resulting oligonucleotides .
相似化合物的比较
Similar Compounds
N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite: A similar compound with a different protecting group (DMTr) instead of Trityl.
N-Trityl-N2-isobutyryl-morpholino-A-5’-O-phosphoramidite: Another compound with adenine instead of guanine as the nucleobase.
Uniqueness
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is unique due to its specific combination of protecting groups and the morpholino modification, which provides enhanced stability and binding properties compared to other phosphoramidite compounds .
属性
分子式 |
C42H51N8O5P |
|---|---|
分子量 |
778.9 g/mol |
IUPAC 名称 |
N-[9-[(2R,6S)-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C42H51N8O5P/c1-29(2)39(51)46-41-45-38-37(40(52)47-41)44-28-49(38)36-26-48(25-35(55-36)27-54-56(53-24-16-23-43)50(30(3)4)31(5)6)42(32-17-10-7-11-18-32,33-19-12-8-13-20-33)34-21-14-9-15-22-34/h7-15,17-22,28-31,35-36H,16,24-27H2,1-6H3,(H2,45,46,47,51,52)/t35-,36+,56?/m0/s1 |
InChI 键 |
FRWLFVXCJRIGKK-AUOFHDIISA-N |
手性 SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CN(C[C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
规范 SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CN(CC(O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



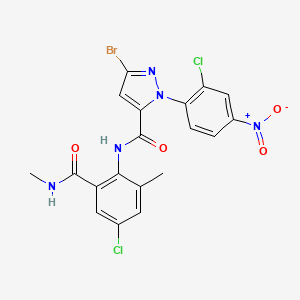
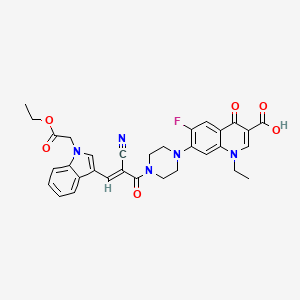
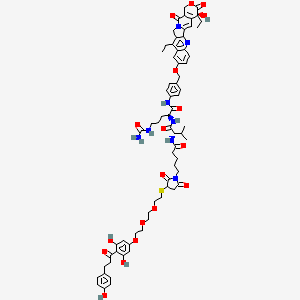
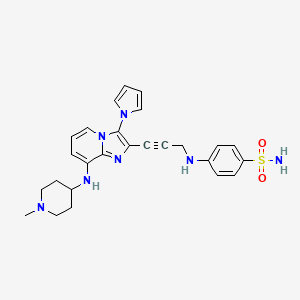
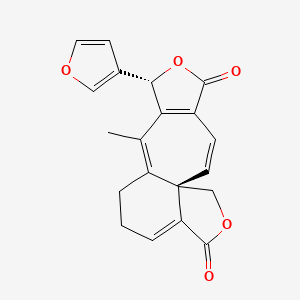
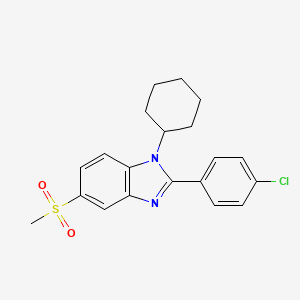
![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B12381166.png)

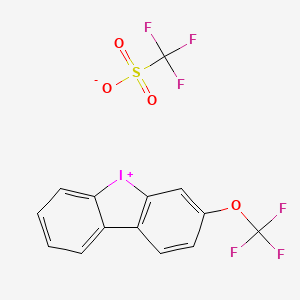
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12381182.png)
